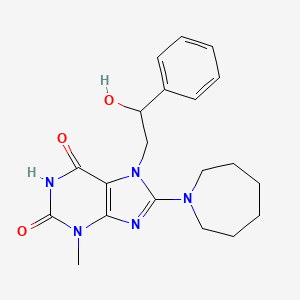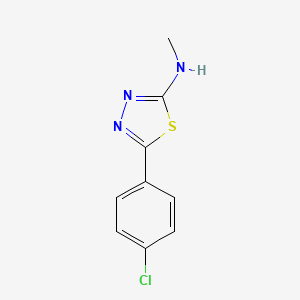![molecular formula C22H29N3O B6498780 4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one CAS No. 878692-38-7](/img/structure/B6498780.png)
4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H29N3O and its molecular weight is 351.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.231062557 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions, which often include condensation and cyclization steps. Key intermediates in the process are benzodiazole and pyrrolidinone derivatives, which undergo coupling reactions under controlled conditions. Common reagents used in the synthesis include strong bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction temperatures can vary, but they often range from 0°C to 100°C, depending on the step.
Industrial Production Methods: : In an industrial setting, the production method may be scaled up, involving larger reactors and possibly continuous flow techniques. Efficiency and yield optimization are crucial, typically involving automated processes to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes various reactions, including oxidation, reduction, and substitution reactions. For example, the benzodiazole moiety can be a site for electrophilic aromatic substitution, whereas the pyrrolidinone ring might be subjected to nucleophilic attacks.
Common Reagents and Conditions: : Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminium hydride may be used. Reaction conditions depend on the specific transformation desired but generally involve careful control of temperature and pH.
Major Products Formed: : Reactions with this compound can yield a variety of products, depending on the conditions. For instance, oxidation might lead to carboxylic acid derivatives, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: : In chemistry, the compound is used as a building block for designing complex molecules, due to its versatile functional groups.
Medicine: : Preliminary studies suggest it might be explored for pharmaceutical applications, including as a lead compound for designing new drugs targeting specific receptors or enzymes.
Industry: : Its unique structure makes it a candidate for developing advanced materials, such as polymers with specific properties.
Mechanism of Action: The mechanism of action for 4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole moiety can participate in pi-pi stacking interactions with aromatic amino acids in proteins, while the pyrrolidinone ring may engage in hydrogen bonding or ionic interactions, influencing biological pathways.
Comparison with Similar Compounds
Comparison: : Compared to similar compounds like 1-(2-cyclohexylethyl)-1H-benzodiazoles or 1-allylpyrrolidin-2-ones, 4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one is unique in its combined functionality, offering multiple points of interaction in chemical and biological contexts.
List of Similar Compounds: : Similar compounds include 1-allyl-1H-benzodiazole derivatives, 1-alkylpyrrolidin-2-ones, and 2-cyclohexylethyl-substituted heterocycles. These analogs share some structural features but differ in their specific functional groups, which can lead to distinct properties and applications.
And that’s a wrap on this compound. This compound is clearly a fascinating subject of study within various scientific disciplines. If this sparks new questions for you, I’m here!
Properties
IUPAC Name |
4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-2-13-24-16-18(15-21(24)26)22-23-19-10-6-7-11-20(19)25(22)14-12-17-8-4-3-5-9-17/h2,6-7,10-11,17-18H,1,3-5,8-9,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTVGFYSGGFXPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(dimethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6498699.png)

![3-[(4-fluorophenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6498712.png)
![N-(2,6-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6498714.png)

![N-(2,3-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6498728.png)
![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B6498731.png)
![N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6498736.png)
![N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B6498750.png)
![N-(4-{[(3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6498769.png)
![6-oxo-N-{4-[2-oxo-2-(piperidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6498784.png)
![N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6498786.png)
![1-tert-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B6498789.png)
![N-{4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6498792.png)
